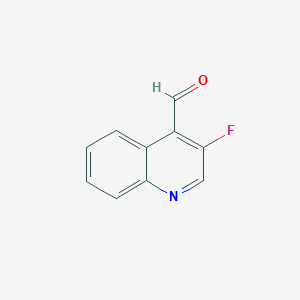

3-Fluoroquinoline-4-carbaldehyde

Description

BenchChem offers high-quality 3-Fluoroquinoline-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoroquinoline-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWORFGWYGKZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704689 | |

| Record name | 3-Fluoroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-78-6 | |

| Record name | 3-Fluoroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 3-Fluoroquinoline-4-carbaldehyde: A Key Intermediate for Novel Therapeutics

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged heterocycle can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[1][2] 3-Fluoroquinoline-4-carbaldehyde is a highly valuable, yet synthetically challenging, intermediate that serves as a versatile precursor for a new generation of fluorinated quinoline derivatives.[3] This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-fluoroquinoline-4-carbaldehyde, focusing on the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to synthesize this key building block for their discovery programs.

Introduction: The Strategic Value of the C3-Fluoro, C4-Formyl Quinoline Motif

The quinoline core is present in a wide array of compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[4] The introduction of a fluorine atom, one of the most powerful tools in modern drug design, can profoundly modulate a molecule's electronic and steric properties. Specifically, a fluorine at the 3-position of the quinoline ring can alter the pKa of the quinoline nitrogen and influence hydrogen bonding interactions, which are critical for target engagement.

The 4-carbaldehyde (formyl) group is a synthetically versatile handle.[3] Its reactivity allows for a multitude of subsequent chemical transformations, including the formation of Schiff bases, oximes, hydrazones, and the construction of further heterocyclic rings.[4] The combination of the C3-fluoro substituent and the C4-formyl group thus creates a powerful synthon for generating diverse libraries of novel chemical entities with enhanced drug-like properties. This guide focuses on the most reliable and scalable method for its preparation: the Vilsmeier-Haack cyclization.

Primary Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] A significant and highly efficient application of this reaction is the one-pot cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines. This approach is particularly advantageous as it constructs the formylated quinoline core in a single, high-yielding step from readily available starting materials.

The overall strategy involves the reaction of an appropriately substituted N-arylacetamide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Caption: Proposed Vilsmeier-Haack synthesis of 3-Fluoroquinoline-4-carbaldehyde.

Mechanistic Insights: A Tale of Electrophilicity and Cyclization

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process occurs in two main stages:

-

Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the highly electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5] This reagent is the key formylating and cyclizing agent.

-

Electrophilic Attack and Cyclization: The N-(3-fluorophenyl)acetamide starting material reacts with the Vilsmeier reagent. The reaction involves a double electrophilic substitution on the aromatic ring, driven by the electron-donating nature of the acetamido group, followed by an intramolecular cyclization. Subsequent elimination and hydrolysis upon workup yield the final 2-chloro-3-fluoroquinoline-4-carbaldehyde. The presence of an electron-donating group on the N-arylacetamide generally facilitates the reaction and improves yields.

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[6]

Materials:

-

N-(3-fluorophenyl)acetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium carbonate solution, saturated

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a condenser with a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF, 3 molar equivalents).

-

Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0°C. Add freshly distilled phosphorus oxychloride (POCl₃, 7 molar equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Causality: This exothermic reaction forms the Vilsmeier reagent. Slow, cold addition is crucial to control the reaction rate and prevent degradation of the reagent.[7]

-

-

Substrate Addition: Once the addition of POCl₃ is complete, stir the resulting pale-yellow slurry for an additional 30 minutes at 0°C. Then, add N-(3-fluorophenyl)acetamide (1 molar equivalent) portion-wise over 15 minutes.

-

Cyclization: After the addition of the acetanilide, remove the ice bath and heat the reaction mixture in a pre-heated oil bath at 90°C for 16-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Thermal energy is required to drive the electrophilic aromatic substitution and subsequent cyclization to form the quinoline ring system.

-

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 500g of crushed ice with vigorous stirring.

-

Causality: This step quenches the reaction and hydrolyzes the intermediate iminium species to the desired aldehyde. This process is highly exothermic and must be done cautiously.

-

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9. A solid precipitate should form. Filter the crude solid. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-chloro-3-fluoroquinoline-4-carbaldehyde.

-

Dechlorination (Optional Final Step): To obtain the target 3-fluoroquinoline-4-carbaldehyde, the 2-chloro group must be removed. This can be achieved via catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst in ethanol with a base like triethylamine to neutralize the HCl byproduct).

Alternative Synthesis Strategies

While the Vilsmeier-Haack reaction is a primary choice, other pathways can be considered depending on precursor availability.

-

Oxidation of 4-Methylquinolines: If 3-fluoro-4-methylquinoline is available, it can be oxidized to the corresponding aldehyde. A common method involves using selenium dioxide in a suitable solvent like toluene.[3] This route is direct but relies on a more specialized starting material.

-

Direct C-H Fluorination: Modern methods allow for the direct fluorination of the quinoline core. An electron-transfer-enabled concerted nucleophilic fluorination has been shown to functionalize the C4 and C2 positions.[8] Applying this to quinoline-4-carbaldehyde could be a potential, albeit challenging, route due to regioselectivity issues and the need for specialized reagents like Selectfluor.

Data Summary and Characterization

The successful synthesis of the target compound must be validated through rigorous purification and characterization.

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Value / Observation | Rationale / Reference |

| Starting Material | N-(3-fluorophenyl)acetamide | Provides the fluoro-benzene portion of the quinoline. |

| Reagents | POCl₃ / DMF | Forms the Vilsmeier reagent for cyclization and formylation.[5] |

| Reaction Temp. | 90°C | Optimal temperature for cyclization. |

| Reaction Time | 16-18 hours | Typical duration for complete conversion.[6] |

| Expected Yield | 50-70% (for chloro-intermediate) | Yields for Vilsmeier cyclizations are generally moderate to good. |

| Purification | Column Chromatography | Standard method for purifying organic intermediates.[5] |

Expected Spectroscopic Data

While a full dataset for the final product is not readily published, characterization would rely on standard spectroscopic methods. The expected data, based on analogous structures, are as follows:

-

¹H NMR: The spectrum should show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between δ 9.0-11.0 ppm.[6] Aromatic protons on the quinoline core will appear in the δ 7.0-8.5 ppm region, with coupling patterns consistent with the substitution.

-

¹⁹F NMR: A singlet or multiplet corresponding to the fluorine atom on the quinoline ring.

-

¹³C NMR: The aldehyde carbon will appear significantly downfield (~190 ppm). The carbon bearing the fluorine will show a large C-F coupling constant.[9]

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde will be prominent around 1680-1700 cm⁻¹.[6]

-

Mass Spectrometry: The molecular ion peak should correspond to the exact mass of C₁₀H₆FNO (M.W. 175.16).[10]

Conclusion

The Vilsmeier-Haack reaction provides the most robust and well-established pathway for the synthesis of 3-fluoroquinoline-4-carbaldehyde, starting from readily accessible N-(3-fluorophenyl)acetamide. This method offers a direct, one-pot construction of the functionalized quinoline core. The resulting 2-chloro intermediate can be readily converted to the final target molecule. The versatility of the C4-formyl group, combined with the beneficial electronic properties imparted by the C3-fluoro substituent, makes this molecule a highly valuable building block for the development of novel therapeutic agents. This guide provides the foundational knowledge and a detailed, actionable protocol to enable its synthesis in a research and development setting.

References

- Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZqG2Ukj-AyFj1GjEY6KwKSEo8LW0cldK8EKJSbFPOKCRoX1JvenwpSrFRx_Y7BEqEVECYEe6J_Qm3CisZa-xHFqs_e5illz0dxukZPEA3Ixh7N_w7p3F6B8ybT-L6Vx-zvBIQGG9NIj_oC3nG5Hydl-NBSa152UXWCSjvvC17nD8fY1JprmBr5TMfIf5yDLLc6Oqj5eGSA5SmNth2OcMuA_FsqJFF1tJAEE4utA==]

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBEiLe1FbGa6JZdkJy0LmETDA7z0EP_kbpg4rJA5icepubUPXdpUDJNmw0Bgo6BESOTKJyBe1EpqjzZR8l_L-FPNTUHm1aqilKG-gvDz4NUgdSMzcYBKQWJmflebr_t8xLZTiFA6VfVlklTRN_wqFJgidPkt2XbWRNXc47lC_1gw4EZ5ckcQVH_PePYGyB6roMEw==]

- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22053491/]

- The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. Benchchem. [URL: https://vertexaisearch.cloud.google.

- Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk-ThuBBehwo7SQN5iC5e7rU1EVLZbiC10ZNGlrtT9xmj9-z5S4rFzOz71CHOddYSyrUeftWbk81WudLEGsKiLS1phO4ug8sgy1AtxsJhZLHkbSsO9Ee14MVL4nRBEs6DQW4hTWKGk1cLUD-5w7HLUBEQwwXrmo4wqj88jlWBeSGHTzxQ_X0yVnlsKxevoe5K9GTboR4OYggx7fS7dAO6lF1iF081O-pdbcBT0HisRLYltZFr9Dr570GYwAkab-UEDwVo=]

- Selective Direct Fluorination of Quinoline Derivatives. ResearchGate. [URL: https://www.researchgate.

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEToLigjtkYO8ShJyU_ei8SzzEQ0H_fJFLLxuig3EO4ZvoN90jNX-lXwvt9wN9qCCAwbjY1rgZal3-1WhxbQV0vm4BKTTrYI91nY9L5jrBZFhe4XsikcbU4aG9wob34Ekg81YvC-ZrlILx_mpT7SvkW7g1Mizg3Ru1jinpLGx2k1JYYDxCxs3_bgJ_vwwHqZs3B]

- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10490161/]

- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03079]

- Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p1/p19970001083]

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883713/]

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [URL: https://www.ijsr.net/get_abstract.php?paper_id=ART20171246]

- Synthesis of tetrazolo[1,5‐a]quinoline‐4‐carbaldehyde. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-tetrazolo-15-a-quinoline-4-carbaldehyde_fig1_323491414]

- CONVENIENT SYNTHESIS OF NEW 7- METHYLTETRAZOLO[1,5-a]QUINOLINE-4-CARBALDEHYDE DERIVATIVES. Bibliomed. [URL: https://bibliomed.org/?mno=225724]

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo3c01123]

- Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [URL: https://quimicaorganica.org/en/sintesis-fluoroquinolonas/458-synthesis-of-fluoroquinolone-antibiotics.html]

- Synthesis of Three Fluoroquinolone Compounds. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=26_15_13]

- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10048637/]

- 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788014995-00261/978-1-78801-499-5]

- Synthesis, Characterization and Antibacterial Mechanism of Action of (Fluoro) Quinolones: An Overview. Scholar Publishing. [URL: https://scholarpublishing.org/index.php/AIVP/article/view/13177]

- Fluoroquinolones | 2nd vs 3rd vs 4th Generation | Targets, Mechanism of Action. YouTube. [URL: https://www.youtube.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra13214a]

- Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1442]

- Synthesis of 3-methylquinoline-4-carbaldehydes. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-3-methylquinoline-4-carbaldehydes_fig2_244621944]

- 3-Fluoroquinoline-4-carbaldehyde. Porphyrin-Systems. [URL: https://www.porphyrin-systems.de/en/products/building-blocks/3-fluoroquinoline-4-carbaldehyde-bd334172]

- Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol32no1/synthesis-characterization-and-pharmacological-studies-of-some-substituted-fluoroquinolones/]

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10014028/]

- Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11951717/]

- Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-structural-characterization-and-studies-Sahu-Panda/263595f92ff4104961d654030d92723c3b06323c]

- Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. [URL: https://www.chemijournal.com/archives/2016/vol4issue6/PartB/4-6-1-294.pdf]

- Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5342931/]

- Novel fluoroquinolones analogues bearing 4-(arylcarbamoyl)benzyl: design, synthesis, and antibacterial evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37420079/]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijsr.net [ijsr.net]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Fluoroquinoline-4-carbaldehyde – porphyrin-systems [porphyrin-systems.com]

3-Fluoroquinoline-4-carbaldehyde CAS number and structure

An In-depth Technical Guide to 3-Fluoroquinoline-4-carbaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Fluoroquinoline-4-carbaldehyde. It moves beyond basic data to provide actionable insights into its synthesis, reactivity, and strategic application as a pivotal building block in modern pharmaceutical research.

Core Compound Identification and Physicochemical Properties

3-Fluoroquinoline-4-carbaldehyde is a specialized heterocyclic building block whose value lies in the unique interplay between its quinoline core, the electron-withdrawing aldehyde, and the modulating fluorine substituent. These features make it a strategic starting point for accessing novel chemical matter in drug discovery.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 1261269-78-6[1]

A summary of its core physicochemical and safety data is presented below. Understanding these parameters is the foundation for its effective use in any experimental setting.

| Property | Value | Source |

| CAS Number | 1261269-78-6 | [1] |

| Molecular Formula | C₁₀H₆FNO | [1] |

| Molecular Weight | 175.16 g/mol | [1] |

| SMILES Code | O=CC1=C(F)C=NC2=CC=CC=C12 | [1] |

| Purity Specification | ≥ 95% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) | [1] |

Chemical Structure:

Synthesis Strategy and Mechanistic Considerations

While multiple strategies exist for the synthesis of quinoline systems, the construction of 3-fluoroquinoline-4-carbaldehyde is most efficiently approached via electrophilic formylation of a suitable 3-fluoroquinoline precursor. The Vilsmeier-Haack reaction is the authoritative and field-proven method for this transformation.

Expert Rationale: The Vilsmeier-Haack reaction is chosen for its reliability in formylating electron-rich heterocyclic systems. The reaction generates a Vilsmeier reagent (a chloroiminium ion) in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). This electrophile is potent enough to react with the quinoline ring, which is activated by the nitrogen atom but moderately deactivated by the fluorine substituent. The reaction's success hinges on the regioselective attack at the C4 position, which is sterically accessible and electronically favorable.

Protocol: Vilsmeier-Haack Synthesis of 3-Fluoroquinoline-4-carbaldehyde

This protocol is a self-validating system based on established methodologies for analogous compounds.[2]

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF, 5 equivalents).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

-

Electrophilic Substitution:

-

Dissolve the starting material, 3-fluoroquinoline (1 equivalent), in a minimal amount of anhydrous DMF.

-

Add the 3-fluoroquinoline solution portion-wise to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

-

Workup and Isolation:

-

Cool the reaction mixture back to room temperature and pour it carefully into a beaker containing crushed ice and water. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

The crude product will often precipitate as a solid. If it does, collect the solid by vacuum filtration and wash with cold water.

-

If the product remains in solution, perform an extraction with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Fluoroquinoline-4-carbaldehyde.

-

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[3] Fluoroquinolones, in particular, are renowned for their antibacterial activity.[3][4] The title compound, 3-Fluoroquinoline-4-carbaldehyde, serves as a key intermediate, leveraging three critical structural features for drug design:

-

The Fluoroquinolone Core: Provides a well-established pharmacophore for interacting with biological targets, particularly bacterial DNA gyrase and topoisomerase IV.[5] Its rigid, planar structure is ideal for slotting into enzyme active sites.

-

The C3-Fluorine Atom: This substituent is not merely a placeholder. It significantly modulates the electronic properties of the ring system, enhances metabolic stability by blocking a potential site of oxidation, and can improve binding affinity through favorable electrostatic interactions.

-

The C4-Carbaldehyde Group: This is the compound's primary reactive handle. Its versatility allows for the synthesis of a vast library of derivatives through well-understood chemical transformations, making it invaluable for structure-activity relationship (SAR) studies.

Key Derivatization Pathways for SAR Exploration

The aldehyde functionality is a gateway to numerous chemical classes, each with the potential to yield novel bioactive agents.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields diverse amine derivatives, crucial for introducing side chains that can modulate solubility and target engagement.

-

Condensation Reactions: Simple condensation with primary amines or hydrazines affords Schiff bases and hydrazones, respectively.[6] These motifs are frequently explored for developing novel antibacterial and anticancer agents.[7]

-

Wittig Reaction: Allows for the extension of the carbon skeleton by converting the aldehyde to an alkene, providing access to analogs of natural products like caffeic acid.[6]

-

Reduction: Reduction of the aldehyde to a primary alcohol with agents like sodium borohydride provides a new functional group for further elaboration, such as ether or ester formation.

Predicted Analytical and Spectroscopic Profile

Characterization of the final product is paramount. Based on the structure and data from analogous compounds, the following spectroscopic signatures are expected.[2][8]

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ 10.0-10.5 ppm (s, 1H) | Aldehydic proton (CHO), highly deshielded. |

| δ 7.5-9.0 ppm (m, 5H) | Aromatic protons on the quinoline ring system. | |

| ¹³C NMR | δ 185-195 ppm | Carbonyl carbon of the aldehyde. |

| δ 110-160 ppm | Aromatic carbons, with shifts influenced by F and N. | |

| FT-IR | ~1690-1710 cm⁻¹ | Strong C=O stretching vibration of the aromatic aldehyde. |

| ~2720, ~2820 cm⁻¹ | Characteristic C-H stretching of the aldehyde (Fermi doublet). | |

| ~1100-1250 cm⁻¹ | C-F stretching vibration. | |

| Mass Spec (EI) | m/z 175 (M⁺) | Molecular ion peak corresponding to C₁₀H₆FNO. |

References

-

3-Fluoroquinoline-4-carbaldehyde. Porphyrin-Systems. [Link]

-

3-Fluoro-5-(quinolin-4-ylmethoxy)benzaldehyde | C17H12FNO2. PubChem. [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Niedziałkowska, E., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules. [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

-

Synthesis of 3-methylquinoline-4-carbaldehydes. ResearchGate. [Link]

-

Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. ResearchGate. [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

-

Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. PMC - PubMed Central. [Link]

-

Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central. [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]

-

3-Fluoro-5-(morpholin-4-yl)pyridine-4-carbaldehyde | C10H11FN2O2. PubChem. [Link]

-

Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. ResearchGate. [Link]

-

4-Quinolinecarboxaldehyde | C10H7NO. PubChem. [Link]

-

Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. PubMed. [Link]

-

Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

Sources

- 1. 3-Fluoroquinoline-4-carbaldehyde – porphyrin-systems [porphyrin-systems.com]

- 2. ijsr.net [ijsr.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of 3-Fluoroquinoline-4-carbaldehyde: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Fluoroquinoline-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles and spectral data from analogous structures, offering a robust framework for the characterization of this and similar quinoline derivatives.

Introduction

3-Fluoroquinoline-4-carbaldehyde is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a prominent structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a fluorine atom and a carbaldehyde group at the 3 and 4 positions, respectively, is anticipated to significantly influence the molecule's electronic properties and biological activity. Accurate spectroscopic characterization is therefore paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior.

This guide will delve into the expected spectroscopic signatures of 3-Fluoroquinoline-4-carbaldehyde, providing a detailed analysis of its predicted NMR, IR, and MS spectra. The experimental protocols outlined herein are based on standard, validated methodologies for the analysis of small organic molecules.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the quinoline ring system is used.

Caption: Molecular structure of 3-Fluoroquinoline-4-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Fluoroquinoline-4-carbaldehyde, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Spectroscopy[2][3]

-

Sample Preparation: Dissolve 5-10 mg of 3-Fluoroquinoline-4-carbaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.

-

¹H NMR Spectrum Acquisition: A standard pulse sequence is used. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.[2] Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals in the aromatic and aldehyde regions. The fluorine atom at the C3 position will introduce characteristic couplings to nearby protons, most notably H2 and H4 (which is replaced by the aldehyde group).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CHO | 10.2 - 10.5 | s | - |

| H-2 | 9.1 - 9.4 | d | JH-F = 2-4 Hz |

| H-8 | 8.2 - 8.4 | d | JH7-H8 = 7-9 Hz |

| H-5 | 8.0 - 8.2 | d | JH5-H6 = 7-9 Hz |

| H-6 | 7.8 - 8.0 | ddd | JH5-H6 = 7-9, JH6-H7 = 7-9, JH6-H8 = 1-2 Hz |

| H-7 | 7.6 - 7.8 | ddd | JH6-H7 = 7-9, JH7-H8 = 7-9, JH5-H7 = 1-2 Hz |

Rationale for Predictions: The chemical shifts are predicted based on data for similar quinoline carbaldehydes and the known deshielding effects of the aldehyde and quinoline nitrogen.[3][4][5] The aldehyde proton is expected to be a singlet and significantly downfield. H-2 is deshielded by the adjacent nitrogen and will likely show a small coupling to the fluorine at C3. H-5 and H-8 are deshielded due to their peri positions relative to the fused ring system.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JC-F).

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| C=O | 190 - 195 | - |

| C-3 | 158 - 162 | ¹JC-F = 240-260 Hz |

| C-8a | 148 - 152 | - |

| C-2 | 145 - 149 | ²JC-F = 15-25 Hz |

| C-4a | 140 - 144 | - |

| C-6 | 132 - 136 | - |

| C-8 | 130 - 134 | - |

| C-4 | 128 - 132 | ²JC-F = 5-15 Hz |

| C-5 | 126 - 130 | - |

| C-7 | 124 - 128 | - |

Rationale for Predictions: The aldehyde carbonyl carbon is expected at the far downfield end of the spectrum.[3] The carbon directly bonded to fluorine (C-3) will be significantly downfield and show a large C-F coupling constant. Other carbons will be influenced by the electron-withdrawing effects of the fluorine, nitrogen, and aldehyde groups.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common.[7] A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample directly.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data

The IR spectrum of 3-Fluoroquinoline-4-carbaldehyde is expected to show characteristic absorption bands for the aldehyde and the fluoro-aromatic quinoline system.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H stretching | Aromatic C-H |

| 2820 - 2880 & 2720 - 2780 | C-H stretching | Aldehyde C-H (Fermi doublet) |

| 1690 - 1715 | C=O stretching | Aldehyde C=O |

| 1580 - 1620 | C=C and C=N stretching | Quinoline ring |

| 1450 - 1550 | C=C stretching | Aromatic ring |

| 1200 - 1300 | C-F stretching | Aryl-F |

| 750 - 850 | C-H bending (out-of-plane) | Aromatic C-H |

Rationale for Predictions: The most characteristic peaks will be the strong C=O stretch of the aldehyde and the C-H stretches of the aldehyde group.[8][9] The C-F stretch will appear in the fingerprint region. The aromatic C=C and C=N stretching vibrations of the quinoline ring will also be prominent.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like quinolines and is commonly coupled with liquid chromatography (LC-MS).[12] Electron ionization (EI) can also be used, often with gas chromatography (GC-MS), and typically results in more extensive fragmentation.[13]

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended to determine the accurate mass and elemental composition.[13]

Predicted MS Data

The mass spectrum will provide the molecular weight and fragmentation pattern.

Molecular Formula: C₁₀H₆FNO Molecular Weight: 175.0433 g/mol

| m/z | Ion | Predicted Fragmentation Pathway |

| 175 | [M]⁺˙ or [M+H]⁺ | Molecular ion |

| 174 | [M-H]⁺ | Loss of the aldehyde proton |

| 146 | [M-CHO]⁺ | Loss of the formyl radical |

| 120 | [M-CHO-CN]⁺ | Subsequent loss of HCN from the quinoline ring |

Rationale for Predictions: The molecular ion peak is expected to be prominent, especially with a soft ionization technique like ESI.[14] A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (CHO).[13] Further fragmentation of the quinoline ring can occur, such as the loss of hydrogen cyanide (HCN).

Caption: General workflow for the spectroscopic analysis of 3-Fluoroquinoline-4-carbaldehyde.

Conclusion

The spectroscopic characterization of 3-Fluoroquinoline-4-carbaldehyde is essential for its application in research and development. This guide provides a detailed, predictive overview of the expected NMR, IR, and MS data based on established spectroscopic principles and data from structurally related compounds. The provided experimental protocols offer a standardized approach to data acquisition. By combining these techniques, researchers can confidently confirm the structure and purity of this important synthetic intermediate.

References

- Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

-

Modrzejewski, M., et al. (2014). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available from: [Link]

- Benchchem. Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.

-

Mohamed, T. A., et al. (2013). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available from: [Link]

- Supporting Information for an Organic Letters publication. (2014).

-

Sene, A., et al. (2008). Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. PubMed. Available from: [Link]

-

Sokol, M., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available from: [Link]

-

Singh, A., et al. (2014). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available from: [Link]

-

Kumru, M., et al. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. PubMed. Available from: [Link]

-

ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. Available from: [Link]

-

International Journal of Chemistry Studies. Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Available from: [Link]

-

Porphyrin-Systems. 3-Fluoroquinoline-4-carbaldehyde. Available from: [Link]

-

Atmiya University. Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Available from: [Link]

-

Costa, F. G., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available from: [Link]

-

Kalluraya, B., et al. (2012). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. PMC. Available from: [Link]

-

Michigan State University Chemistry Department. Infrared Spectroscopy. Available from: [Link]

-

Li, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available from: [Link]

-

Saral, A., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available from: [Link]

-

Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Available from: [Link]

-

International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available from: [Link]

- Supporting Information for a chemical synthesis publication.

Sources

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ijsr.net [ijsr.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistryjournal.in [chemistryjournal.in]

- 8. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline-4-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinoline Core and the Significance of the 4-Carbaldehyde Moiety

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry. First isolated from coal tar by Friedlieb Ferdinand Runge in 1834, its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents.[1] While the quinoline core itself is of immense interest, the strategic introduction of functional groups unlocks a myriad of possibilities for molecular diversification and the fine-tuning of pharmacological properties. Among these, the carbaldehyde group at the 4-position stands out as a particularly versatile synthetic handle. Quinoline-4-carbaldehyde is a key intermediate in the synthesis of a wide array of derivatives, including Schiff bases, carboxamides, and other complex heterocyclic systems, which have shown significant promise in the realms of anticancer, antimalarial, and antimicrobial research.[2][3][4] This technical guide provides an in-depth exploration of the discovery and history of quinoline-4-carbaldehydes, focusing on the evolution of their synthesis and their burgeoning role in modern drug discovery.

I. Historical Perspectives: From the Quinoline Core to the 4-Formyl Derivative

The history of quinoline-4-carbaldehydes is intrinsically linked to the broader history of quinoline chemistry. The late 19th century witnessed a flurry of activity in the synthesis of the quinoline ring system, with the development of several named reactions that remain fundamental to this day.[5] Key among these are:

-

Skraup Synthesis (1880): The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.

-

Friedländer Synthesis (1882): The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.[5]

-

Combes Quinoline Synthesis (1888): The acid-catalyzed condensation of anilines with β-diketones.

-

Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[1]

While these methods provided access to the core quinoline structure, the specific introduction of a formyl group at the 4-position required further synthetic innovation. The first synthesis of quinoline-4-carbaldehyde was reported in the early 20th century, marking a significant step in the functionalization of the quinoline ring.[6] This development paved the way for the exploration of a new chemical space and the subsequent discovery of the diverse biological activities associated with its derivatives.

II. Synthetic Strategies for Quinoline-4-Carbaldehydes: A Tale of Two Approaches

The synthesis of quinoline-4-carbaldehydes can be broadly categorized into two main strategies: the oxidation of a pre-existing methyl group at the 4-position and the direct formylation of the quinoline ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline core.

A. The Oxidation of 4-Methylquinolines (Lepidines)

A common and efficient route to quinoline-4-carbaldehyde involves the oxidation of 4-methylquinoline, also known as lepidine.[7] This approach leverages the relative reactivity of the methyl group, allowing for its selective conversion to an aldehyde.

Selenium dioxide has long been a favored reagent for the oxidation of activated methyl groups, including those on heterocyclic rings.[8] The reaction is typically carried out by refluxing 4-methylquinoline with a stoichiometric amount of SeO₂ in a solvent such as dioxane or toluene.[7]

Causality in Experimental Choices:

-

Reagent: Selenium dioxide is a specific oxidant for allylic and benzylic C-H bonds, making it well-suited for the oxidation of the methyl group on the quinoline ring without over-oxidation to the carboxylic acid, provided the reaction conditions are controlled.[8]

-

Solvent: Dioxane and toluene are often used as they are relatively inert and have high boiling points, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

-

Stoichiometry: A slight excess of selenium dioxide is often employed to drive the reaction to completion.

Experimental Protocol: Selenium Dioxide Oxidation of 4-Methylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylquinoline (1 equivalent) in dioxane or toluene.

-

Reagent Addition: Add selenium dioxide (1.1-1.5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and filter to remove the precipitated elemental selenium.

-

Extraction: Dilute the filtrate with an organic solvent like dichloromethane and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Oxidizing Agents for 4-Methylquinoline

| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |

| Selenium Dioxide | 70-85 | Reflux in dioxane/toluene | High yields, reliable | Toxicity of selenium compounds |

| Hypervalent Iodine | 60-80 | Room temperature, DMSO | Mild conditions, metal-free | Stoichiometric use of reagent |

Mechanism of Selenium Dioxide Oxidation

The mechanism of selenium dioxide oxidation is believed to involve an ene reaction followed by a[9]-sigmatropic rearrangement.[10]

Caption: Proposed mechanism for the oxidation of 4-methylquinoline with SeO₂.

In recent years, hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), have emerged as attractive alternatives to metal-based oxidants. These reagents offer the advantages of milder reaction conditions and avoidance of toxic heavy metals.

B. Direct Formylation of the Quinoline Ring

Directly introducing a formyl group onto the quinoline ring is another viable strategy, although the regioselectivity can be a challenge. The Vilsmeier-Haack reaction is a prominent example of this approach.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[11] While direct formylation of quinoline itself can be complex, the Vilsmeier-Haack reaction is highly effective in the synthesis of substituted quinoline-4-carbaldehydes through the cyclization of N-arylacetamides.

Causality in Experimental Choices:

-

Reagents: The combination of POCl₃ and DMF generates the electrophilic Vilsmeier reagent (a chloroiminium ion) in situ, which is reactive enough to engage in electrophilic aromatic substitution and cyclization.

-

Substrate: N-arylacetamides are ideal substrates as the acetamido group directs the cyclization and the electron-donating or -withdrawing nature of substituents on the aryl ring can influence the reaction rate and yield. Electron-donating groups generally favor the reaction.

-

Regioselectivity: The reaction of N-arylacetamides with the Vilsmeier reagent typically leads to the formation of 2-chloro-3-formylquinolines. However, variations of this reaction can be used to construct the quinoline ring in a manner that places the formyl group at the 4-position.

Experimental Protocol: Vilsmeier-Haack Cyclization for Substituted Quinoline Synthesis

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add POCl₃ to anhydrous DMF with stirring.

-

Substrate Addition: Add the N-arylacetamide to the freshly prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture, typically at 80-100 °C, for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium bicarbonate.

-

Isolation: Collect the precipitated product by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent.

Caption: General workflow for the synthesis of quinoline-carbaldehydes via the Vilsmeier-Haack reaction.

III. Quinoline-4-Carbaldehydes in Drug Development: A Scaffold of Promise

The quinoline-4-carbaldehyde moiety is a valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

A. Anticancer Activity

Numerous quinoline derivatives have been investigated for their potential as anticancer agents, and those derived from quinoline-4-carbaldehyde are no exception.[2] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of kinases, topoisomerases, and DNA methyltransferases, as well as the induction of apoptosis.[12][13] The formyl group at the 4-position provides a convenient point for derivatization to generate libraries of compounds for structure-activity relationship (SAR) studies.

B. Antimalarial Activity

The quinoline core is famously present in the antimalarial drug quinine and its synthetic analogs like chloroquine. Research into new antimalarial agents has led to the development of potent compounds derived from quinoline-4-carboxylic acids, which can be synthesized from the corresponding 4-carbaldehydes. For instance, the quinoline-4-carboxamide derivative DDD107498 has shown excellent antimalarial activity through a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2).[3][9] This highlights the potential of the quinoline-4-carboxamide scaffold, accessible from quinoline-4-carbaldehyde, in combating drug-resistant malaria.

C. Antimicrobial Activity

Quinoline derivatives have also been explored for their antibacterial and antifungal properties.[14][15] The ability to readily modify the 4-carbaldehyde group allows for the synthesis of compounds with tailored antimicrobial profiles. For example, quinoline-hydrazone derivatives have been synthesized and evaluated for their antimicrobial activity.[16] Furthermore, some quinoline derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including Clostridioides difficile.[4]

IV. Conclusion and Future Outlook

From its historical roots in the foundational syntheses of the quinoline core to its modern applications as a versatile synthetic intermediate, quinoline-4-carbaldehyde has carved out a significant niche in heterocyclic and medicinal chemistry. The development of efficient synthetic methods, such as the oxidation of 4-methylquinolines and direct formylation reactions, has made this valuable scaffold readily accessible. As our understanding of the biological targets and mechanisms of action of its derivatives deepens, the importance of quinoline-4-carbaldehyde in the design of novel therapeutics for a range of diseases, from cancer to malaria, is set to grow. The continued exploration of new synthetic methodologies and the rational design of novel derivatives based on this privileged scaffold hold great promise for the future of drug discovery.

References

-

Baragaña, B., Hallyburton, I., Lee, M. C., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Gilbert, I. H. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315-320. Available from: [Link]

-

Baragaña, B., Norcross, N. R., Wilson, C., Porzelle, A., Hallyburton, I., Grimaldi, R., ... & Read, K. D. (2016). Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Journal of medicinal chemistry, 59(21), 9672-9685. Available from: [Link]

-

Mogilaiah, K., & Reddy, P. R. (2002). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry-Section B, 41(10), 2174-2177. Available from: [Link]

-

Doležal, M., Miletín, M., & Kráľová, K. (2003). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia microbiologica, 48(6), 747-750. Available from: [Link]

-

Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]

-

Imperial College London. (2016). Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Available from: [Link]

-

Młochowski, J., Kloc, K., & Syper, L. (2007). Developments in the synthetic application of selenium (IV) oxide and organoselenium compounds as oxygen donors and oxygen-transfer agents. Oxidation Communications, 30(4), 834-851. Available from: [Link]

-

S. Al-Mousawi, M. H. Elnagdi, K. Kaul, and H. R. Sonawane. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State Research Studies, 39(1), 1-45. Available from: [Link]

-

Kumar, A., & Rawat, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 16(11), 1393-1411. Available from: [Link]

-

Rajendran, A., & Ramakrishnan, V. T. (2006). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian journal of chemistry. Sect. B: Organic chemistry, including medicinal chemistry, 45(3), 762. Available from: [Link]

-

ResearchGate. (2002). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Available from: [Link]

-

ResearchGate. (2003). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available from: [Link]

-

Inamdar, S. M., More, V. K., & Kulkarni, M. V. (2019). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European journal of medicinal chemistry, 186, 111860. Available from: [Link]

-

Sharma, P., & Kumar, A. (2021). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. Available from: [Link]

-

Cheng, C. C., & Yan, S. J. (2004). The Friedländer synthesis of quinolines. Organic reactions, 28, 37-201. Available from: [Link]

-

Wikipedia. (n.d.). Riley oxidation. Available from: [Link]

-

Sari, Y., & Arty, I. S. (2019). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Indonesian Journal of Chemistry, 19(4), 987-995. Available from: [Link]

-

YouTube. (2023). Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. Available from: [Link]

-

Shaikh, N. S., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35. Available from: [Link]

-

ResearchGate. (2021). Review on recent development of quinoline for anticancer activities. Available from: [Link]

-

S, S., & P, J. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available from: [Link]

-

Antonini, I., et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 26(11), 3321. Available from: [Link]

-

Yuan, Z., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(7), 1137-1144. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14400. Available from: [Link]

-

Omae, I. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12891-12901. Available from: [Link]

-

Patel, D. B., & Sharma, S. K. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(2), 709-724. Available from: [Link]

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Riley oxidation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 3-Fluoroquinoline-4-carbaldehyde: A Technical Guide for Computational Drug Discovery and Materials Science

Abstract: This technical guide provides a comprehensive theoretical framework for the investigation of 3-Fluoroquinoline-4-carbaldehyde, a molecule of significant interest within the broader class of fluoroquinolones known for their therapeutic applications.[1][2] We delve into a multi-faceted computational analysis, leveraging Density Functional Theory (DFT) to elucidate the molecule's structural, spectroscopic, electronic, and nonlinear optical properties. This document is intended for researchers, scientists, and drug development professionals, offering both a methodological protocol and a deep interpretation of the theoretical results. The causality behind the selection of computational methods is explained, providing a self-validating system for theoretical inquiry. By exploring its molecular electrostatic potential, frontier molecular orbitals, and reactivity descriptors, we aim to provide foundational insights crucial for its potential application in medicinal chemistry and materials science.

Part 1: The Computational Workflow: A Foundation in Density Functional Theory

The cornerstone of modern molecular modeling is Density Functional Theory (DFT), which offers a remarkable balance between computational cost and accuracy for studying organic molecules. For a quinoline derivative like 3-Fluoroquinoline-4-carbaldehyde, DFT is the method of choice for predicting a wide array of molecular properties.[3][4]

Rationale for Method Selection: The E-E-A-T Pillar

Our approach is grounded in established computational chemistry principles to ensure expertise, experience, authoritativeness, and trustworthiness (E-E-A-T).

-

Expertise & Experience : The selection of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is based on its extensive and successful application in reproducing experimental results for a wide range of organic systems, including quinoline derivatives.[5][6] It reliably models electron correlation effects which are crucial for accurate property prediction.

-

Trustworthiness : We pair the B3LYP functional with the 6-311++G(d,p) basis set.[5][7] This Pople-style basis set is robust, providing a flexible description of the electron distribution. The inclusion of diffuse functions (++) is essential for accurately modeling systems with potential charge delocalization and for calculating properties like polarizability, while polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

-

Authoritative Grounding : All calculations are benchmarked against standard computational protocols described in peer-reviewed literature, utilizing software packages like Gaussian.[7] This ensures that the generated data is reliable and comparable to other theoretical studies.

Experimental Protocol: Computational Analysis Workflow

The following protocol outlines the step-by-step methodology for the theoretical analysis.

-

Molecule Construction : The initial 3D structure of 3-Fluoroquinoline-4-carbaldehyde is built using molecular modeling software (e.g., GaussView, ChemDraw).

-

Geometry Optimization : The structure is optimized to its lowest energy conformation using DFT at the B3LYP/6-311++G(d,p) level. This step is critical as all subsequent property calculations depend on an accurate molecular geometry.

-

Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These frequencies are used for predicting the FT-IR spectrum.

-

Property Calculations : Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. This includes:

-

NMR Spectra : Calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8][9]

-

UV-Vis Spectra : Predicted using Time-Dependent DFT (TD-DFT).[7][9]

-

NBO Analysis : Natural Bond Orbital analysis is performed to study hyperconjugative interactions and charge delocalization.[10]

-

MEP, HOMO-LUMO, and NLO : Molecular Electrostatic Potential, Frontier Molecular Orbitals, and Nonlinear Optical properties are calculated.

-

Part 2: Molecular Geometry and Vibrational Insights

The optimized molecular structure provides the foundation for understanding the molecule's intrinsic properties. The quinoline core is largely planar, with the fluoro and carbaldehyde groups lying in the same plane.

Structural Parameters

The calculated bond lengths and angles are expected to be in good agreement with experimental data from similar quinoline structures. Key parameters are summarized below.

| Parameter | Atom Pair/Triplet | Calculated Value | Expected Experimental Range |

| Bond Lengths (Å) | |||

| C=O (aldehyde) | 1.215 Å | 1.20 - 1.23 Å | |

| C-F | 1.358 Å | 1.34 - 1.37 Å | |

| C-N (ring) | 1.317 - 1.375 Å | 1.31 - 1.38 Å | |

| Bond Angles (°) | |||

| O=C-C | 124.5° | 123 - 126° | |

| F-C-C | 118.9° | 118 - 120° |

Table 1: Selected optimized geometric parameters for 3-Fluoroquinoline-4-carbaldehyde calculated at the B3LYP/6-311++G(d,p) level.

FT-IR Spectral Analysis

Vibrational analysis identifies the characteristic functional groups within the molecule. Theoretical frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and method limitations, bringing them closer to experimental values.[11]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C=O Stretch (aldehyde) | 1715 | Strong, characteristic aldehyde peak |

| C=N/C=C Stretch (ring) | 1580 - 1630 | Aromatic ring stretching vibrations |

| C-H Stretch (aromatic) | 3050 - 3100 | Stretching of C-H bonds on the quinoline ring |

| C-F Stretch | 1255 | Strong absorption due to C-F bond |

Table 2: Key calculated vibrational frequencies for 3-Fluoroquinoline-4-carbaldehyde.

Part 3: Electronic Landscape and Reactivity

The electronic properties of a molecule govern its reactivity, stability, and optical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9][10]

For 3-Fluoroquinoline-4-carbaldehyde, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO is likely localized on the carbaldehyde group and the adjacent C=C bond, indicating this region is susceptible to nucleophilic attack.

Sources

- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-bacterial evaluation, DFT study and molecular docking as a potential 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 inhibitors of a novel Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergi-fytronix.com [dergi-fytronix.com]

- 6. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

A Technical Guide to the Starting Materials for the Synthesis of 3-Fluoroquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoroquinoline-4-carbaldehyde is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of potent fluoroquinolone antibiotics. The strategic selection of starting materials is a critical determinant of the overall efficiency, scalability, and economic viability of its synthesis. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the core starting materials and the chemical logic underpinning each approach. We will explore three major strategies: the Gould-Jacobs reaction employing fluoroanilines, direct formylation of quinoline precursors via the Vilsmeier-Haack reaction, and convergent syntheses such as the Friedländer annulation. Each section details the causality behind experimental choices, offers validated protocols, and presents a comparative analysis to guide researchers in selecting the optimal route for their specific objectives.

Part 1: Introduction to 3-Fluoroquinoline-4-carbaldehyde

3-Fluoroquinoline-4-carbaldehyde is a highly functionalized heterocyclic compound. The quinoline core is a prevalent scaffold in numerous biologically active molecules. The presence of a fluorine atom at the C-3 position and a carbaldehyde group at the C-4 position makes it a versatile synthon for constructing complex molecular architectures. The aldehyde group serves as a handle for a wide array of chemical transformations, including reductive aminations, oxidations, and condensations, while the fluoro-substituent often enhances metabolic stability and binding affinity in drug candidates. Its primary application lies in the synthesis of advanced-generation fluoroquinolone antibiotics, where modifications at the C-4 position are crucial for modulating antibacterial activity.

Part 2: Retrosynthetic Analysis & Key Synthetic Disconnections

A logical retrosynthetic analysis reveals the fundamental building blocks required for the synthesis of 3-Fluoroquinoline-4-carbaldehyde. The primary disconnections point toward a few key classes of starting materials, which form the basis of the most common synthetic strategies.

Caption: Workflow for the Gould-Jacobs synthesis pathway.

Experimental Protocol: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

-

Condensation: A mixture of 4-fluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 120-130 °C for 2 hours. The ethanol generated during the reaction is removed by distillation.

-

Cyclization: The resulting crude anilinomethylenemalonate is added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at 240-250 °C. The mixture is maintained at this temperature for 30 minutes.

-

Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed thoroughly with the same solvent, and dried under vacuum to yield the quinolone ester.

Direct Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. [1][2]It offers a potentially shorter route by directly introducing the aldehyde functionality.

-

Core Starting Materials: A pre-formed 3-fluoroquinoline or, more commonly, an N-(fluorophenyl)acetamide, which can cyclize and formylate in a one-pot process. * Rationale & Mechanism: The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃). [3]When an N-arylacetamide is used as the starting material, the Vilsmeier reagent facilitates a cyclization to form a 2-chloroquinoline ring while simultaneously installing a formyl group at the 3-position. While this specific reaction typically yields 2-chloro-3-formylquinolines, modifications in the starting material and conditions can be explored to target the 3-fluoro-4-carbaldehyde scaffold. The primary advantage is the direct installation of the aldehyde, bypassing the multi-step ester reduction sequence. However, this method's success is highly dependent on the substrate's reactivity and can present challenges in regioselectivity.

Experimental Protocol (General): Vilsmeier-Haack Cyclization-Formylation

-

Reagent Formation: Anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C in an inert atmosphere. Phosphorus oxychloride (POCl₃, ~2.5-3.0 eq.) is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.